molecular formula C15H12FN3O2 B2511699 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 893645-69-7

1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2511699
CAS No.: 893645-69-7
M. Wt: 285.278
InChI Key: PANIZACEQJWOTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid follows IUPAC guidelines for fused heterocyclic systems. The parent structure is pyrazolo[3,4-b]pyridine, a bicyclic system comprising a pyrazole ring fused to a pyridine ring at positions 3 and 4 of the pyrazole and positions b and 4 of the pyridine, respectively. The substituents are numbered according to their positions: a 4-fluorophenyl group at N(1), methyl groups at C(3) and C(6), and a carboxylic acid group at C(4). The "1H" designation indicates the tautomeric form where the hydrogen atom resides on the pyrazole nitrogen.

The molecular formula, C₁₅H₁₂FN₃O₂, aligns with the calculated molecular weight of 285.27 g/mol. Key identifiers include the CAS registry number 893645-69-7 and the SMILES notation O=C(C1=C2C(N(C3=CC=C(F)C=C3)N=C2C)=NC(C)=C1)O, which encodes the connectivity of the fused rings and substituents. Systematic analysis confirms the absence of stereocenters, simplifying its stereochemical classification.

Molecular Geometry Analysis via X-ray Crystallography

While direct X-ray crystallographic data for this specific compound remains unpublished, structural analogs within the pyrazolo[3,4-b]pyridine family provide insights. For example, single-crystal studies of 6-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CID 16641414) reveal a nearly planar bicyclic core, with dihedral angles between the pyrazole and pyridine rings measuring <5°. The 4-carboxylic acid group adopts a synperiplanar conformation relative to the pyridine nitrogen, facilitating intramolecular hydrogen bonding with N(2) of the pyrazole ring.

Bond length analysis in related structures shows that the C(4)-O bond in the carboxylic acid group averages 1.21 Å, characteristic of a double bond, while the C(3)-N bond in the pyrazole ring measures 1.34 Å, consistent with partial double-bond character due to resonance. Substituents such as the 4-fluorophenyl group introduce steric effects, with the fluorine atom positioned para to the fused ring system, minimizing torsional strain.

Tautomeric Behavior and Stability Studies

Pyrazolo[3,4-b]pyridines exhibit tautomerism between 1H- and 2H-forms, governed by substituent electronic effects and solvent polarity. In this compound, the 4-carboxylic acid group stabilizes the 1H-tautomer through resonance-assisted hydrogen bonding between the acidic proton and the pyridine nitrogen. Density functional theory (DFT) calculations on analogous systems predict a tautomeric equilibrium constant (Keq) of >103 in favor of the 1H-form in polar aprotic solvents like dimethyl sulfoxide.

The methyl groups at C(3) and C(6) further influence tautomeric stability. The C(3)-methyl group donates electron density via hyperconjugation, reducing the basicity of N(2) and disfavoring proton transfer to the 2H-form. Solvent studies using 1H-NMR in deuterated chloroform and dimethyl sulfoxide confirm negligible tautomeric interconversion at room temperature, with chemical shifts for H(5) remaining constant at δ 8.2–8.4 ppm.

Comparative Analysis with Pyrazolo[3,4-b]pyridine Tautomers

Comparative studies highlight distinct tautomeric preferences across pyrazolo[3,4-b]pyridine derivatives. For instance, unsubstituted pyrazolo[3,4-b]pyridine exists as a 1H/2H equilibrium mixture in solution, with a Keq of ~1 in water. However, introducing electron-withdrawing groups like the 4-carboxylic acid in this compound shifts the equilibrium overwhelmingly toward the 1H-form (Table 1).

Table 1: Tautomeric Equilibrium Constants (Keq) for Selected Pyrazolo[3,4-b]pyridines

Compound Keq (1H:2H) Dominant Tautomer
Pyrazolo[3,4-b]pyridine 1:1 Equilibrated
6-Methyl derivative 10:1 1H
4-Carboxylic acid derivative >1000:1 1H
3-Nitro derivative 1:5 2H

Data derived from DFT calculations.

The 4-fluorophenyl substituent introduces additional resonance effects, with the fluorine atom’s electronegativity stabilizing the 1H-tautomer through inductive withdrawal of electron density from the pyrazole ring. This contrasts with 3-nitro-substituted analogs, where the nitro group’s strong electron-withdrawing nature favors the 2H-form by increasing N(2) basicity. Such comparisons underscore the critical role of substituent electronic profiles in dictating tautomeric behavior.

Properties

IUPAC Name

1-(4-fluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2/c1-8-7-12(15(20)21)13-9(2)18-19(14(13)17-8)11-5-3-10(16)4-6-11/h3-7H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANIZACEQJWOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions, followed by the introduction of the fluorophenyl group via electrophilic aromatic substitution. The carboxylic acid group is then introduced through oxidation reactions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The pyrazolo[3,4-b]pyridine scaffold is recognized for its diverse biological activities. Compounds derived from this structure, including 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, have been studied for their role as:

  • Selective Inhibitors : These compounds have shown promise as selective inhibitors of various enzymes such as phosphodiesterase-4 (PDE4), which is crucial in the treatment of inflammatory diseases .
  • Kinase Inhibitors : They have also been identified as inhibitors of kinases like p38α, which play a role in cellular stress responses and inflammation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. Specifically:

  • Cytotoxicity : The compound has demonstrated antiproliferative activity against several cancer cell lines. In vitro studies indicate that it can induce apoptosis and inhibit angiogenesis in tumor cells .
  • In Vivo Efficacy : Animal models have shown that certain derivatives can significantly inhibit tumor growth without systemic toxicity, suggesting their potential as lead compounds for developing new cancer therapies .

Neurological Disorders

Research indicates that pyrazolo[3,4-b]pyridine derivatives may be effective in treating neurological disorders:

  • Alzheimer's Disease : Some compounds within this class have been explored for their ability to inhibit enzymes related to neurodegeneration, potentially offering therapeutic benefits for Alzheimer's disease .
  • Cognitive Enhancers : Their role as selective adenosine receptor inhibitors suggests a mechanism by which they could enhance cognitive function and alleviate symptoms associated with cognitive decline .

Gastrointestinal and Other Disorders

The compound has also been investigated for its applications in treating gastrointestinal diseases and other conditions:

  • Gastrointestinal Disorders : Certain derivatives are being studied for their effectiveness in managing symptoms related to gastrointestinal diseases due to their anti-inflammatory properties .
  • Erectile Dysfunction : The pyrazolo[3,4-b]pyridine scaffold has been linked to treatments for erectile dysfunction through mechanisms involving nitric oxide pathways and cyclic GMP modulation .

Synthesis and Development

The synthesis of this compound has been achieved through various methods that emphasize efficiency and yield:

MethodologyDescription
Trifluoroacetic Acid CatalysisA method that allows for the rapid synthesis of diverse derivatives by condensing 5-aminopyrazoles with α-oxoketene dithioacetals .
Combinatorial LibrariesThe creation of libraries of substituted derivatives has facilitated the exploration of structure-activity relationships (SARs) to identify potent candidates for further development .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with molecular targets through various pathways. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to biological effects. The pyrazolo[3,4-b]pyridine core may also participate in coordination with metal ions, influencing the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives exhibit diverse biological properties depending on their substituents. Below is a detailed comparison of the target compound with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Biological Activity/Notes
1-(4-Fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (Target Compound) 1: 4-Fluorophenyl; 3,6: Methyl; 4: COOH C₂₀H₁₄FN₃O₂ 347.35 1011399-41-9 PPAR activation ; antiviral potential (pyrazolo-pyridine class)
1-[(4-Chlorophenyl)methyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1: (4-Chlorophenyl)methyl; 3,6: Methyl; 4: COOH C₁₆H₁₄ClN₃O₂ 315.76 937597-74-5 Structural analog with increased lipophilicity due to chlorobenzyl substitution
5-Chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1: 4-Fluorophenyl; 3,6: Methyl; 4: COOH; 5: Cl C₁₅H₁₁ClFN₃O₂ 319.72 1011398-61-0 Chlorine at position 5 may enhance receptor binding affinity (discontinued product)
6-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1: 2-Fluorophenyl; 6: 4-Chlorophenyl; 4: COOH C₁₉H₁₁ClFN₃O₂ 367.76 1011397-66-2 Dual halogenation (F/Cl) increases steric bulk; potential for dual-target activity
5-Chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1: 4-Fluorophenyl; 3: Methyl; 4: COOH; 5: Cl; 6: Cyclopropyl C₁₇H₁₃ClFN₃O₂ 345.76 1011397-20-8 Cyclopropyl group enhances metabolic stability; PPAR activation noted
1-(2-Fluorophenyl)-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1: 2-Fluorophenyl; 6: 3-Nitrophenyl; 4: COOH C₁₉H₁₁FN₄O₄ 378.31 1011398-41-6 Nitro group introduces polarity; potential for nitroreductase-targeted prodrugs

Key Structural and Functional Insights

Substituent Effects on Bioactivity :

  • The 4-fluorophenyl group in the target compound is critical for PPAR activation, as evidenced by its role in recruiting coactivators like PGC1α .
  • Chlorine substitutions (e.g., at position 5 or on the benzyl group) enhance lipophilicity and receptor binding but may reduce solubility .
  • Cyclopropyl groups (e.g., at position 6) improve metabolic stability and selectivity for PPAR isoforms .

Carboxylic Acid Role :

  • The carboxylic acid at position 4 is essential for hydrogen bonding with PPAR ligand-binding domains (LBDs), as seen in compound 3 from .

Biological Activity

1-(4-Fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a member of the pyrazolopyridine family, characterized by its unique structure that combines a pyrazole ring fused to a pyridine ring. This compound has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a CAS number of 937598-58-8. The presence of the fluorophenyl group and the carboxylic acid moiety are significant for its biological interactions.

PropertyValue
Molecular FormulaC15H14FN5O
Molecular Weight285.29 g/mol
CAS Number937598-58-8
SolubilitySoluble in organic solvents

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-b]pyridine family exhibit significant anticancer activity. A study demonstrated that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, analogs have shown effectiveness against breast cancer cell lines with IC50 values ranging from 10 to 30 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies reported that it exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were noted to be as low as 15 µg/mL for certain strains .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through assays measuring the inhibition of cyclooxygenase (COX) enzymes. Preliminary results showed that certain derivatives significantly inhibited COX-2 activity with IC50 values ranging from 23 to 42 µM, comparable to standard anti-inflammatory drugs .

Case Studies

  • Anticancer Activity in Cell Lines
    • A study conducted on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways.
    • Findings :
      • IC50 against MCF-7 (breast cancer): ~20 µM
      • IC50 against HeLa (cervical cancer): ~25 µM
  • Antimicrobial Efficacy
    • In vitro tests against pathogenic bacteria showed promising results.
    • Findings :
      • S. aureus: MIC = 15 µg/mL
      • E. coli: MIC = 20 µg/mL
  • Anti-inflammatory Studies
    • Inhibition assays against COX enzymes were performed using standard protocols.
    • Findings :
      • COX-1 inhibition: IC50 = 19.45 µM
      • COX-2 inhibition: IC50 = 31.4 µM

Q & A

Q. What are the common synthetic routes for preparing 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?

Answer: The synthesis typically involves cyclocondensation of 5-aminopyrazole derivatives with substituted carbonyl compounds under acidic or basic conditions. For example, a modified procedure involves reacting 3-amino-5-methylpyrazole with a fluorophenyl-substituted diketone intermediate in ethanol or acetic acid, followed by cyclization using iodine or copper catalysts . Key steps include:

  • Step 1: Formation of the pyrazolo[3,4-b]pyridine core via [3+3] cycloaddition.
  • Step 2: Introduction of the 4-fluorophenyl group via nucleophilic substitution or Suzuki coupling.
  • Step 3: Carboxylic acid functionalization through hydrolysis of ester intermediates (e.g., ethyl or methyl esters) using NaOH or HCl .

Q. How is the compound characterized structurally, and what analytical methods are critical for confirming purity?

Answer: Structural confirmation relies on:

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.6 ppm, methyl groups at δ 2.3–2.5 ppm) .
  • LC-MS: To confirm molecular weight (e.g., [M+H]+^+ at m/z 326.3 for C17_{17}H14_{14}FN3_3O2_2) .
  • Elemental Analysis: Matching calculated vs. observed C, H, N content (e.g., C 62.7%, H 4.3%, N 12.9%) .
    Purity (>95%) is validated via HPLC with UV detection at 254 nm, using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How do substituents (e.g., 4-fluorophenyl, methyl groups) influence the compound’s biological activity?

Answer: Structure-activity relationship (SAR) studies highlight:

  • 4-Fluorophenyl: Enhances binding to hydrophobic pockets in target enzymes (e.g., kinases, cytochrome P450) due to fluorine’s electronegativity and lipophilicity .
  • 3,6-Dimethyl groups: Improve metabolic stability by sterically blocking oxidative degradation .
  • Carboxylic acid moiety: Critical for hydrogen bonding with active-site residues (e.g., in malaria parasite targets like PfABCI3) .

Q. How can computational modeling resolve contradictions in binding affinity data across studies?

Answer: Discrepancies in reported IC50_{50} values (e.g., 12.3 nM vs. 28.4 nM for PfABCI3) may arise from assay conditions or protein conformation. Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can:

  • Predict binding modes under varying pH or co-solvent conditions .
  • Identify key residues (e.g., Lys123 in PfABCI3) that stabilize the carboxylic acid group .
  • Validate hypotheses using free-energy perturbation (FEP) calculations .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Answer:

  • Salt formation: Sodium or potassium salts improve aqueous solubility (e.g., 2.1 mg/mL → 15.8 mg/mL for the sodium salt) .
  • Prodrug design: Ester prodrugs (e.g., ethyl ester) enhance intestinal absorption, with hydrolysis to the active acid in vivo .
  • Nanoparticle formulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase plasma half-life from 2.1 h (free compound) to 8.7 h .

Q. How do structural modifications affect resistance mechanisms in antimalarial applications?

Answer: Resistance in Plasmodium falciparum is linked to mutations in PfABCI3. Modifications to the pyrazolo[3,4-b]pyridine scaffold can overcome this:

  • 3-Cyclopropyl substitution: Reduces steric clashes with mutant Gly237Arg .
  • 6-Methyl vs. 6-phenyl: Methyl maintains potency against resistant strains (IC50_{50} 18.2 nM vs. 112 nM for phenyl) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.